molecular formula C8H9N3O B1357740 5-methoxy-1H-indazol-3-amine CAS No. 58514-96-8

5-methoxy-1H-indazol-3-amine

Cat. No.: B1357740
CAS No.: 58514-96-8
M. Wt: 163.18 g/mol
InChI Key: BZMRACNPNBEQJQ-UHFFFAOYSA-N
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Description

5-methoxy-1H-indazol-3-amine: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Biochemical Analysis

Biochemical Properties

5-methoxy-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle progression, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter metabolic pathways, impacting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, it has been shown to inhibit tyrosine kinases by binding to their ATP-binding sites . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound can degrade, leading to a decrease in its biological activity . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular functions at high concentrations . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, into different metabolites . These metabolites can have distinct biological activities and can contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters on the cell membrane . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound can also be distributed to different tissues through the bloodstream, where it can exert its effects on various organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be phosphorylated, which can affect its interaction with other proteins and its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of 5-methoxy-1H-indazol-3-amine may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize metal-catalyzed reactions due to their efficiency and selectivity. For instance, the use of copper(II) acetate in dimethyl sulfoxide under an oxygen atmosphere has been reported to produce good to excellent yields of indazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-methoxy-1H-indazol-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities .

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as an anticancer agent. It has been evaluated for its inhibitory activities against various cancer cell lines, including lung, leukemia, prostate, and hepatoma cells . Additionally, it has potential anti-inflammatory and antimicrobial properties .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases .

Comparison with Similar Compounds

  • 1H-indazole-3-amine
  • 5-fluoro-1H-indazole-3-amine
  • 5-chloro-1H-indazole-3-amine

Comparison: 5-methoxy-1H-indazol-3-amine is unique due to the presence of the methoxy group at the 5-position, which can influence its biological activity and chemical reactivity. Compared to its analogs, such as 5-fluoro-1H-indazole-3-amine and 5-chloro-1H-indazole-3-amine, the methoxy group can enhance its solubility and potentially its interaction with biological targets .

Properties

IUPAC Name

5-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRACNPNBEQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602836
Record name 5-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58514-96-8
Record name 5-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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